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Abstract

Pavinetant (also known as MLE-4901 and AZD2624) is a selective, orally active antagonist of
the neurokinin-3 receptor (NK3R). Initially investigated for the treatment of schizophrenia, its
development was later redirected towards non-hormonal treatment of menopausal vasomotor
symptoms (hot flashes) and polycystic ovary syndrome (PCOS). However, clinical development
for all indications was ultimately discontinued. This technical guide provides a comprehensive
overview of the central nervous system (CNS) effects of Pavinetant, summarizing key findings
from clinical trials. It includes a detailed examination of the underlying neurokinin B
(NKB)/NKS3R signaling pathway, quantitative data from clinical studies, and the experimental
protocols employed. This document is intended to serve as a resource for researchers and
professionals in the field of neuroscience and drug development, offering insights into the
therapeutic potential and challenges associated with targeting the NK3R system in the CNS.

Introduction

The tachykinin neuropeptide neurokinin B (NKB) and its cognate receptor, the neurokinin-3
receptor (NK3R), are key components of a critical neuronal network in the central nervous
system. This system is densely expressed in the hypothalamus, particularly in a population of
neurons known as kisspeptin/neurokinin B/dynorphin (KNDy) neurons. These neurons are
pivotal in regulating gonadotropin-releasing hormone (GnRH) secretion and are also implicated
in the central thermoregulatory pathways.
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Pavinetant was developed as a selective antagonist of the NK3R, with the therapeutic
hypothesis that blocking NKB signaling could modulate downstream neuronal activity and
ameliorate symptoms in various CNS-related disorders. Initial research focused on
schizophrenia, postulating that NK3R antagonism could offer a novel, non-dopaminergic
therapeutic approach. Subsequently, the well-established role of KNDy neurons in the
pathophysiology of menopausal hot flashes prompted the investigation of Pavinetant for this
indication.

This guide will delve into the specifics of Pavinetant's CNS effects as observed in two key
clinical trials: a proof-of-principle study in schizophrenia and a Phase Il trial for the treatment of
menopausal vasomotor symptoms.

Mechanism of Action: The NKB/NK3R Signaling
Pathway

The neurokinin-3 receptor is a G-protein coupled receptor (GPCR) that preferentially binds
NKB. The NK3R is coupled to the Gag/11 protein. Upon binding of NKB, the receptor
undergoes a conformational change, activating the Gag/11 subunit. This initiates a downstream
signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic
reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein
kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and
neurotransmitter release.

Pavinetant, as a selective NK3R antagonist, competitively binds to the NK3R, thereby
preventing the binding of NKB and inhibiting the initiation of this downstream signaling
cascade. In the context of menopausal hot flashes, the decline in estrogen leads to
hypertrophy and overactivity of KNDy neurons, resulting in increased NKB signaling. This is
thought to disrupt the thermoregulatory center in the hypothalamus. By blocking NK3R,
Pavinetant was hypothesized to restore normal neuronal activity and alleviate these
symptoms.
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Caption: NKB/NK3R Signaling Pathway and the antagonistic action of Pavinetant.

Clinical Investigations: Central Nervous System

Effects
Pavinetant (AZD2624) in Schizophrenia

A proof-of-principle study was conducted to evaluate the efficacy and safety of Pavinetant (as
AZD2624) as a monotherapy for schizophrenia.[1][2] The rationale was based on the
interaction between the neurokinin and dopamine systems in the CNS.

o Study Design: A 28-day, randomized, double-blind, placebo-controlled, parallel-group study.
[11[2]

o Participants: Symptomatic patients diagnosed with schizophrenia.[1]
e Treatment Arms:

o Pavinetant (AZD2624) 40 mg once daily

o Placebo

o Olanzapine 15 mg once daily (as an active comparator)[1][2]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1678561?utm_src=pdf-body-img
https://www.benchchem.com/product/b1678561?utm_src=pdf-body
https://www.benchchem.com/product/b1678561?utm_src=pdf-body
https://www.benchchem.com/product/b1678561?utm_src=pdf-body
https://www.researchgate.net/figure/Schematic-pathway-by-which-KNDy-neurons-ie-kisspeptin-neurokinin-B-NKB-dynorphin_fig3_357187279
https://www.cusabio.com/pathway/G-protein-coupled-receptor-signaling-pathway.html
https://www.researchgate.net/figure/Schematic-pathway-by-which-KNDy-neurons-ie-kisspeptin-neurokinin-B-NKB-dynorphin_fig3_357187279
https://www.cusabio.com/pathway/G-protein-coupled-receptor-signaling-pathway.html
https://www.researchgate.net/figure/Schematic-pathway-by-which-KNDy-neurons-ie-kisspeptin-neurokinin-B-NKB-dynorphin_fig3_357187279
https://www.benchchem.com/product/b1678561?utm_src=pdf-body
https://www.researchgate.net/figure/Schematic-pathway-by-which-KNDy-neurons-ie-kisspeptin-neurokinin-B-NKB-dynorphin_fig3_357187279
https://www.cusabio.com/pathway/G-protein-coupled-receptor-signaling-pathway.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Primary Outcome Measures:

o Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

[1](21[3]

o Change from baseline in the Clinical Global Impression - Severity (CGI-S) scale score.[1]

[2]
o Cognitive Assessment: CogState computerized battery of cognitive tests.[1][2]

The study found no statistically significant difference between Pavinetant and placebo on the
primary outcome measures.[1][2]

Table 1: Efficacy of Pavinetant in Schizophrenia (28-Day Study)

Outcome Measure Pavinetant (40 mg) Placebo p-value
Change in PANSS No significant No significant o

) ) Not significant
Total Score improvement improvement
Change in CGI-S No significant No significant o

_ _ Not significant
Score improvement improvement
CogState Cognitive No significant No significant o

) ) Not significant
Measures improvement improvement

Data synthesized from Litman et al., 2014.[1][2]

The results of this proof-of-principle study did not support a therapeutic role for Pavinetant as a
monotherapy in the treatment of acute schizophrenia.[1][2] Development for this indication was
subsequently discontinued.[4]

Pavinetant (MLE4901) for Menopausal Vasomotor
Symptoms
Based on the role of NKB/NK3R signaling in thermoregulation, a Phase Il trial was conducted

to assess the efficacy and safety of Pavinetant (as MLE4901) in treating moderate-to-severe
hot flashes in menopausal women.[5][6][7]
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Study Design: A randomized, double-blind, placebo-controlled, two-way crossover trial.[5][6]

Participants: Healthy women aged 40-62 years who had been postmenopausal for at least
12 months and experienced seven or more hot flashes per day, some of which were reported
as severe or bothersome.[5][6][7]

Treatment Protocol: Participants received 4 weeks of Pavinetant (40 mg, orally, twice daily)
and 4 weeks of a matching placebo, in a random order, separated by a 2-week washout
period.[5][6][7]

Primary Outcome: The total number of hot flashes during the final week of each treatment
period.[5][6]

Secondary Outcomes: Hot flash severity, bother, and interference with daily activities,
assessed using the Hot Flash Related Daily Interference Scale (HFRDIS) and the
Menopause-Specific Quality of Life (MENQOL) questionnaire.[5]
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Caption: Experimental workflow for the Phase Il crossover trial of Pavinetant.

The trial demonstrated a significant reduction in hot flash frequency and severity with
Pavinetant treatment compared to placebo.[5][8][9]

Table 2: Efficacy of Pavinetant on Vasomotor Symptoms (4-Week Crossover Study)
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Pavinetant

Baseline Placebo %
Outcome (40mg BID) .

(Weekly (Weekly Reduction p-value
Measure (Weekly

Avg.) Avg.) vs. Placebo

Avg.)

Hot Flash

84.5 49.0 194 45% <0.0001
Frequency
Hot Flash Significantly

_ - - 41% <0.0001

Severity Reduced

Data from Prague et al., 2017 and associated reports.[5][7][8][9]

Notably, a rapid onset of action was observed, with a 72% reduction in hot flash frequency from
baseline by day 3 of treatment with Pavinetant, compared to a 20% reduction with placebo.
[10][11] This effect was sustained throughout the 4-week treatment period.[11]

Despite the promising efficacy data, the development of Pavinetant for hot flashes was halted
due to safety concerns.[4][10] Three participants in the Phase Il trial developed elevated liver
transaminases (alanine aminotransferase levels 4.5-5.9 times the upper limit of normal) after
28 days of treatment.[6][7] Although these elevations were transient and normalized within 90
days of discontinuing the drug, this was considered an unacceptable risk, leading to the
termination of the development program.[6][7] It is hypothesized that this liver toxicity may be
an idiosyncratic effect related to the specific chemical structure of Pavinetant rather than a
class effect of NK3R antagonists.[10]

Discussion and Future Perspectives

The clinical development of Pavinetant provides valuable insights into the therapeutic targeting
of the NK3R system in the CNS. The lack of efficacy in the schizophrenia trial suggests that, at
least as a monotherapy, NK3R antagonism is not a viable strategy for this complex psychiatric
disorder. The reasons for this could be multifaceted, including the specific patient population,
the dose selected, or the possibility that the NKB/dopamine interaction is not a primary driver of

schizophrenic pathology.

In contrast, the significant and rapid reduction in menopausal hot flashes strongly supports the
hypothesis that hyperactivity of the KNDy neuronal system is a key etiological factor in these
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symptoms. The efficacy of Pavinetant in this context has paved the way for the development of
other NK3R antagonists, some of which have now gained regulatory approval for the treatment
of vasomotor symptoms.

The discontinuation of Pavinetant due to liver toxicity underscores the importance of careful
safety evaluation in drug development. While the adverse events were specific to Pavinetant, it
highlights the need for thorough preclinical and clinical safety monitoring for all molecules in
this class.

Conclusion

Pavinetant, a selective NK3R antagonist, has been investigated for its CNS effects in both
schizophrenia and menopausal vasomotor symptoms. While it proved ineffective for
schizophrenia, it demonstrated significant efficacy in reducing the frequency and severity of hot
flashes. However, its development was terminated due to safety concerns related to liver
enzyme elevations. The findings from the Pavinetant clinical trial program have been
instrumental in validating the NKB/NK3R signaling pathway as a key therapeutic target for non-
hormonal treatment of menopausal vasomotor symptoms and have informed the development
of subsequent, safer molecules in this class. This technical guide serves as a consolidated
resource of the key clinical data and mechanistic understanding of Pavinetant's effects on the
central nervous system.
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